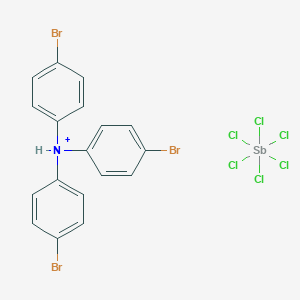
Hexachloroantimony(1-);tris(4-bromophenyl)azanium
Übersicht
Beschreibung
Tris(4-bromophenyl)aminium hexachloroantimonate is an organic compound with the formula [(4-BrC6H4)3N]SbCl6. Commonly known as magic blue, it is the hexachloroantimonate salt of an amine radical cation. This compound is a blue solid that reacts with many solvents but is soluble in acetonitrile. It is a popular oxidizing agent in organic and organometallic chemistry, with a reduction potential of 0.67 V versus ferrocene/ferrocenium in acetonitrile solution .
Vorbereitungsmethoden
Tris(4-bromophenyl)aminium hexachloroantimonate can be synthesized through the oxidation of tris(4-bromophenyl)amine with antimony pentachloride in the presence of a suitable solvent such as acetonitrile. The reaction typically involves stirring the reactants at room temperature until the formation of the blue solid is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tris(4-bromophenyl)aminium hexachloroantimonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidant for the chemical doping of conjugated polymers.
Substitution: It can be used as a catalyst for the deprotection of tert-butyldimethylsilyl and tetrahydropyranyl ethers.
Coupling Reactions: It mediates intermolecular C(sp2)-C(sp3) free radical coupling reactions.
Common reagents and conditions used in these reactions include antimony pentachloride, acetonitrile, and various organic substrates. Major products formed from these reactions include doped polymers and deprotected organic compounds.
Wissenschaftliche Forschungsanwendungen
Tris(4-bromophenyl)aminium hexachloroantimonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which tris(4-bromophenyl)aminium hexachloroantimonate exerts its effects involves the initial single-electron oxidation of the substrate enolate, followed by regiospecific addition of the resulting electrophilic radical to the target molecule . This process facilitates the formation of new carbon-carbon bonds and the synthesis of complex organic structures.
Vergleich Mit ähnlichen Verbindungen
Tris(4-bromophenyl)aminium hexachloroantimonate is unique due to its strong oxidizing properties and its ability to mediate a wide range of chemical reactions. Similar compounds include:
Tris(2,4-dibromophenyl)aminium hexachloroantimonate: (magic green), which has similar oxidizing properties but different reactivity due to the presence of additional bromine atoms.
Triphenylamine: The parent compound of tris(4-bromophenyl)aminium hexachloroantimonate, which lacks the bromine substituents and has different chemical properties.
These comparisons highlight the unique reactivity and versatility of tris(4-bromophenyl)aminium hexachloroantimonate in various chemical applications.
Eigenschaften
IUPAC Name |
hexachloroantimony(1-);tris(4-bromophenyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLIYPVGDLIKBB-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br3Cl6NSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)





![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)

![2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B12408.png)

![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)



